Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18615109
InChI: InChI=1S/C16H31BN2O3Si/c1-13-11-18-19(12-20-9-10-23(6,7)8)14(13)17-21-15(2,3)16(4,5)22-17/h11H,9-10,12H2,1-8H3
SMILES:
Molecular Formula: C16H31BN2O3Si
Molecular Weight: 338.3 g/mol

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane

CAS No.:

Cat. No.: VC18615109

Molecular Formula: C16H31BN2O3Si

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane -

Specification

Molecular Formula C16H31BN2O3Si
Molecular Weight 338.3 g/mol
IUPAC Name trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
Standard InChI InChI=1S/C16H31BN2O3Si/c1-13-11-18-19(12-20-9-10-23(6,7)8)14(13)17-21-15(2,3)16(4,5)22-17/h11H,9-10,12H2,1-8H3
Standard InChI Key WNWWCURIUBPDBT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COCC[Si](C)(C)C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features three distinct functional groups:

  • A pyrazole ring substituted at the 4-position with a methyl group and at the 5-position with a dioxaborolane moiety.

  • A dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which serves as a protected boronic acid.

  • A trimethylsilyl group connected via an ethoxy methyl linker to the pyrazole nitrogen .

This arrangement is represented by the SMILES notation:
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2COCC[Si](C)(C)C\text{B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2COCC[Si](C)(C)C} .
The InChIKey identifier, FVCZMGOMGHMAIX-UHFFFAOYSA-N, provides a unique digital fingerprint for the compound .

Systematic and Common Names

The IUPAC name, trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane, reflects its substituents and connectivity . Alternative synonyms include:

SynonymSource
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolePubChem
1-(2-Trimethylsilylethoxy)methylpyrazole-5-boronic acid pinacol esterChemsrc
MFCD09037502PubChem

Physical and Chemical Properties

Thermodynamic and Spectral Data

Key physical properties include:

PropertyValueSource
Density1.01 g/cm³Chemsrc
Boiling Point395.1°C at 760 mmHgChemsrc
Flash Point192.7°CChemsrc
Molecular Weight324.30 g/molPubChem
LogP (Partition Coefficient)2.49Chemsrc

The compound’s lipophilicity (LogP=2.49\text{LogP} = 2.49) suggests moderate solubility in organic solvents, aligning with its trimethylsilyl group’s hydrophobicity .

Stability and Reactivity

Synthesis and Reactivity

Synthetic Routes

While detailed protocols are proprietary, general strategies involve:

  • Pyrazole Functionalization: Introducing the boronic ester via Miyaura borylation of a halogenated pyrazole precursor.

  • Silyl Protection: Installing the trimethylsilyl group through alkoxy methylation using (2-(trimethylsilyl)ethoxy)methyl chloride .

Reaction conditions typically require anhydrous environments and catalysts like palladium(II) acetate .

Reactivity in Cross-Coupling Reactions

The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For example:
Ar-X+Trimethylsilyl-pyrazole-BpinPd(0)Ar-pyrazole+Byproducts\text{Ar-X} + \text{Trimethylsilyl-pyrazole-Bpin} \xrightarrow{\text{Pd(0)}} \text{Ar-pyrazole} + \text{Byproducts} .
The trimethylsilyl group enhances solubility in nonpolar media, facilitating homogeneous reaction conditions .

Applications in Research and Industry

Organic Synthesis

The compound’s dual functionality—boronic ester for cross-coupling and silyl group for protection—makes it a versatile building block. Applications include:

  • Heterocycle Synthesis: Constructing pyrazole-containing pharmaceuticals.

  • Polymer Chemistry: Incorporating boronate esters into stimuli-responsive materials .

Material Science

In metal-organic frameworks (MOFs), the pyrazole-boronate motif coordinates to transition metals, creating porous structures for gas storage .

PrecautionRecommendation
Personal Protective EquipmentNitrile gloves, lab coat, safety goggles, and respirator in ventilated hoods .
StorageAirtight containers at 2–8°C, away from oxidizers .
Spill ManagementAbsorb with inert material (e.g., sand) and dispose as hazardous waste .

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